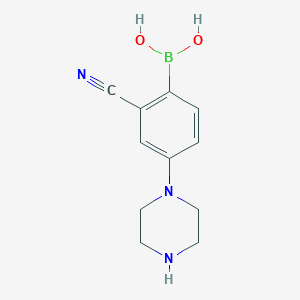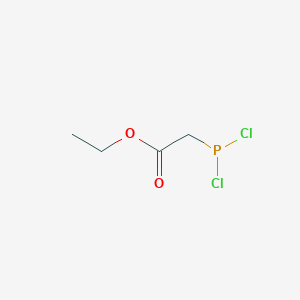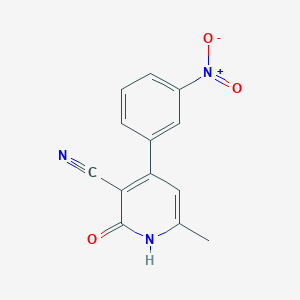
Bis(trifluoromethylsulfonyl)azanide;mercury(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethylsulfonyl)azanide;mercury(2+) is a compound that combines the bis(trifluoromethylsulfonyl)azanide anion with a mercury(2+) cation. This compound is known for its unique chemical properties, including high thermal stability and significant reactivity in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;mercury(2+) typically involves the reaction of mercury(2+) salts with bis(trifluoromethylsulfonyl)azanide anions. One common method is to react mercury(2+) chloride with lithium bis(trifluoromethylsulfonyl)azanide in an organic solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent moisture from affecting the reaction.
Industrial Production Methods
Industrial production of bis(trifluoromethylsulfonyl)azanide;mercury(2+) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;mercury(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to form lower oxidation state mercury compounds.
Substitution: The bis(trifluoromethylsulfonyl)azanide anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various halides for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may produce mercury(II) oxide, while reduction reactions may yield elemental mercury.
Applications De Recherche Scientifique
Bis(trifluoromethylsulfonyl)azanide;mercury(2+) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions requiring high thermal stability and reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new pharmaceuticals.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which bis(trifluoromethylsulfonyl)azanide;mercury(2+) exerts its effects involves the interaction of the mercury(2+) cation with various molecular targets. The bis(trifluoromethylsulfonyl)azanide anion provides stability and enhances the reactivity of the mercury(2+) cation. The compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc bis(trifluoromethylsulfonyl)imide: Similar in structure but contains zinc instead of mercury.
Lithium bis(trifluoromethylsulfonyl)imide: Contains lithium instead of mercury and is commonly used in lithium-ion batteries.
Tributylmethylammonium bis(trifluoromethylsulfonyl)imide: An ionic liquid with similar anionic structure but different cation.
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;mercury(2+) is unique due to the presence of the mercury(2+) cation, which imparts distinct chemical properties and reactivity compared to similar compounds with different cations. Its high thermal stability and reactivity make it valuable in specific chemical and industrial applications.
Propriétés
Formule moléculaire |
C4F12HgN2O8S4 |
|---|---|
Poids moléculaire |
760.9 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;mercury(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Hg/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Clé InChI |
RLGIDIMUDWEWMA-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)




![ethyl 4-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B14083538.png)

![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)



![9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083583.png)
